H-Glu-Ala-Gly-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-Tyr-Thr-Trp-Thr-Gly-Ala-OH
Description
H-Glu-Ala-Gly-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-Tyr-Thr-Trp-Thr-Gly-Ala-OH is an 18-amino acid (AA) peptide featuring a complex sequence with acidic residues (Glu, Asp), hydrophobic residues (Ile, Val, Pro, Met), and aromatic/heterocyclic residues (Tyr, Trp). It is commercially available from Gil Biochemical, indicating synthetic feasibility despite its length .
Properties
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(1S)-1-carboxyethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H119N19O30S2/c1-10-37(4)63(97-72(120)52(29-61(112)113)91-69(117)51(28-60(110)111)88-58(107)32-84-66(114)38(5)87-67(115)46(82)21-22-59(108)109)78(126)96-62(36(2)3)80(128)100-24-13-16-56(100)76(124)95-55(35-131)75(123)94-53(33-101)73(121)89-48(23-25-132-9)68(116)93-54(34-102)74(122)90-49(26-42-17-19-44(105)20-18-42)70(118)99-65(41(8)104)79(127)92-50(27-43-30-83-47-15-12-11-14-45(43)47)71(119)98-64(40(7)103)77(125)85-31-57(106)86-39(6)81(129)130/h11-12,14-15,17-20,30,36-41,46,48-56,62-65,83,101-105,131H,10,13,16,21-29,31-35,82H2,1-9H3,(H,84,114)(H,85,125)(H,86,106)(H,87,115)(H,88,107)(H,89,121)(H,90,122)(H,91,117)(H,92,127)(H,93,116)(H,94,123)(H,95,124)(H,96,126)(H,97,120)(H,98,119)(H,99,118)(H,108,109)(H,110,111)(H,112,113)(H,129,130)/t37-,38-,39-,40+,41+,46-,48-,49-,50-,51-,52-,53-,54-,55-,56-,62-,63-,64-,65-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIGAEZXUXVXSS-UEMCXGCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H119N19O30S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1903.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The peptide H-Glu-Ala-Gly-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-Tyr-Thr-Trp-Thr-Gly-Ala-OH is a synthetic compound that has garnered attention for its potential biological activities. This article explores the peptide's biological properties, mechanisms of action, and relevant research findings.
Structure and Composition
This compound consists of 20 amino acids, including both polar and non-polar residues. The presence of various functional groups contributes to its biological activity.
| Amino Acid | Type | Properties |
|---|---|---|
| Glutamic Acid | Polar | Negatively charged at physiological pH |
| Alanine | Non-polar | Hydrophobic |
| Glycine | Non-polar | Small, flexible |
| Aspartic Acid | Polar | Negatively charged |
| Isoleucine | Non-polar | Hydrophobic |
| Valine | Non-polar | Hydrophobic |
| Proline | Non-polar | Cyclic structure |
| Cysteine | Polar | Can form disulfide bonds |
| Serine | Polar | Hydroxyl group |
| Methionine | Non-polar | Contains sulfur |
| Tyrosine | Polar | Aromatic |
| Threonine | Polar | Hydroxyl group |
| Tryptophan | Non-polar | Aromatic |
Biological Activities
Research indicates that peptides similar to this compound exhibit various biological activities, including:
- Antioxidant Activity : Peptides can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.
- Antimicrobial Properties : Certain sequences within the peptide may demonstrate activity against bacteria and fungi, contributing to its potential use in therapeutic applications.
- Antihypertensive Effects : Some peptides have been shown to inhibit angiotensin-converting enzyme (ACE), leading to reduced blood pressure.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that modifications in peptide structure can enhance cytotoxic effects against specific cancer cell lines.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:
- Receptor Binding : The peptide may interact with specific cell surface receptors, triggering signaling pathways that lead to desired cellular responses.
- Modulation of Gene Expression : By influencing transcription factors, peptides can alter the expression of genes involved in various biological processes.
- Inhibition of Enzymatic Activity : Similar peptides have been noted for their ability to inhibit enzymes such as ACE, impacting physiological functions like blood pressure regulation.
Case Studies and Research Findings
- A study demonstrated that a peptide with structural similarities exhibited significant antioxidant activity, with an IC50 value of 8.1 μM against free radicals . This suggests potential applications in oxidative stress-related conditions.
- Another investigation into marine-derived peptides found that certain sequences could inhibit tumor growth when combined with chemotherapeutic agents like 5-fluorouracil . This points towards the utility of such peptides in enhancing cancer treatment efficacy.
- Research focusing on the ACE-inhibitory properties of peptides revealed that specific amino acid arrangements significantly impact their effectiveness, suggesting that modifications to this compound could enhance its antihypertensive properties .
Scientific Research Applications
Scientific Research Applications
H-Glu-Ala-Gly-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-Tyr-Thr-Trp-Thr-Gly-Ala-OH is widely utilized in various research areas:
- Peptide Synthesis: It serves as a building block in the synthesis of other peptides, which is essential in drug development and therapeutic applications .
- Neuroscience Research: This compound plays a role in studying neuropeptides and their functions, contributing to advancements in understanding neurological disorders .
- Drug Delivery Systems: It can be incorporated into drug delivery systems, enhancing the bioavailability and efficacy of therapeutic agents .
- Drug Development: The peptide has potential in drug development, especially in designing therapeutic agents targeting specific biological pathways .
Biotechnology Applications
In the field of biotechnology, this compound is used in the following applications:
- Production of Recombinant Proteins: It aids in producing recombinant proteins, which is crucial in modern medicine for developing vaccines and therapeutic proteins .
Cosmetic Applications
This compound is also explored for its potential benefits in cosmetic products :
Comparison with Similar Compounds
Table 1: Key Structural and Functional Attributes
Sequence and Residue Analysis
- Main Peptide : Contains 4 acidic residues (Glu, Asp) and 1 basic residue (Arg absent), favoring solubility in neutral-to-basic conditions. The Trp and Tyr residues enable UV detection, while Cys and Met require stability considerations during storage .
- Peptide : Four Cys residues likely form disulfide bonds, enhancing structural rigidity and therapeutic stability. Used in pediatric oral formulations, suggesting enzymatic resistance .
- Peptide : Shorter sequence (9 AA) with Pro-rich structure, typical of viral protein fragments. Molecular weight (1029.12 g/mol) aligns with lower synthetic complexity .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
SPPS remains the gold standard for synthesizing peptides of this length and complexity. The method involves sequential addition of protected amino acids to a resin-bound growing peptide chain, facilitating efficient synthesis and purification.
Resin Selection:
The choice of resin is crucial. Polystyrene-based resins such as BAL (benzyl alcohol linker) resin or Wang resin are commonly used due to their stability and compatibility with Fmoc chemistry.Protecting Groups:
The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group of each amino acid during elongation. Side chains of amino acids with reactive groups (e.g., Glu, Asp, Cys, Ser, Tyr, Thr, Trp) are protected with acid-labile groups such as OtBu for Glu and Asp, Trt for Cys and Gln, tBu for Ser, Thr, and Tyr, Boc for Lys, and Pbf for Arg to prevent side reactions during synthesis.Coupling Reagents:
Peptide bond formation is typically facilitated by coupling agents such as HBTU, HOBt, PyBOP, and DIEA, which activate the carboxyl group for nucleophilic attack by the amino group.Stepwise Elongation:
The peptide chain is elongated from the C-terminus to the N-terminus by repeated cycles of deprotection and coupling, ensuring high purity and yield.
Specific Considerations for the Target Peptide
The target peptide contains several challenging residues:
Aspartic Acid (Asp) and Glutamic Acid (Glu):
These residues require side-chain protection (OtBu) to prevent side reactions such as aspartimide formation during synthesis.Cysteine (Cys):
The thiol side chain is protected with trityl (Trt) to prevent oxidation and disulfide bond formation during synthesis.Methionine (Met) and Tryptophan (Trp):
Sensitive to oxidation, these residues require careful handling and mild deprotection conditions.Hydrophobic Residues (Ile, Val, Pro):
These can cause aggregation during synthesis, which is mitigated by using pseudoproline dipeptides or optimized solvents.
Optimized Synthesis Strategies
3.1 Use of Pseudoproline Dipeptides and Orthogonal Protection
To reduce aggregation and improve elongation efficiency, pseudoproline dipeptides can be incorporated, especially near hydrophobic stretches. Orthogonal protection strategies, such as using Fmoc-Lys(Alloc)-OH, allow selective modification of side chains (e.g., palmitoylation) without disturbing the main chain.
After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously using trifluoroacetic acid (TFA)-based cocktails. Scavengers such as triisopropylsilane (TIPS), dithiothreitol (DTT), and anisole are added to prevent side reactions and oxidation.
Purification and Isolation
The crude peptide is precipitated using anti-solvents such as diisopropyl ether and acetonitrile mixtures, which facilitate peptide isolation by reducing solubility.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard for purification, employing C18 columns and gradients of aqueous TFA and acetonitrile. Detection wavelengths typically include 214 nm for peptide bonds and 254-267 nm for aromatic residues.
Green Chemistry Approaches
Recent advances focus on environmentally friendly solvents and scalable synthesis:
Dipropyleneglycol Dimethylether (DEG) as Solvent:
DEG has been demonstrated as a green alternative to DMF for SPPS, offering good solubility for Fmoc-protected amino acids and facilitating microwave-assisted synthesis.Microwave-Assisted SPPS:
This accelerates coupling and deprotection steps, improving overall efficiency and reducing reaction times.
Summary Table of Preparation Method Parameters
| Parameter | Description/Details | References |
|---|---|---|
| Resin Type | BAL resin, Wang resin | |
| Amino Acid Protection | Fmoc for α-amino; OtBu (Glu, Asp), Trt (Cys), tBu (Ser, Thr, Tyr), Boc (Lys), Pbf (Arg) | |
| Coupling Reagents | HBTU, HOBt, PyBOP, DIEA | |
| Deprotection | 20% Piperidine in DMF for Fmoc removal | Common SPPS |
| Cleavage Cocktail | TFA with scavengers (TIPS, DTT, anisole) | |
| Precipitation Solvent | Diisopropyl ether and acetonitrile mixture | |
| Purification Method | RP-HPLC on C18 column, gradient of 0.1% TFA aqueous and acetonitrile | |
| Green Solvent Alternative | Dipropyleneglycol dimethylether (DEG) | |
| Synthesis Enhancement | Pseudoproline dipeptides to reduce aggregation; microwave-assisted SPPS |
Research Findings and Challenges
Aggregation Issues:
Hydrophobic regions in the peptide sequence (Ile, Val, Pro) can cause aggregation, hindering elongation and lowering purity. Use of pseudoprolines and optimized solvents mitigates this.Side Reactions:
Aspartimide formation and oxidation of sensitive residues (Met, Trp, Cys) require careful protecting group strategy and scavengers during cleavage.Purity and Yield: Final purity depends on synthesis conditions; incomplete Fmoc removal or deletion sequences can occur, necessitating rigorous monitoring by HPLC and mass spectrometry.
Q & A
Q. What are the recommended methods for synthesizing H-Glu-Ala-Gly-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-Tyr-Thr-Trp-Thr-Gly-Ala-OH with high purity?
Methodological Answer: The peptide is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protecting group strategies. Key steps include:
- Resin Selection : Use Wang or Rink amide resin for C-terminal amidation if required .
- Deprotection and Coupling : Employ PyBOP®/HOBt chemistry for efficient coupling, especially for sterically hindered residues like Val and Ile .
- Cleavage and Side-Chain Deprotection : Use trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to minimize oxidation of Met and Cys residues .
- Purification : Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) is critical. Analytical HPLC and mass spectrometry (MS) confirm purity (>95%) and molecular weight .
Q. How can researchers confirm the primary structure of this peptide post-synthesis?
Methodological Answer:
- Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to verify molecular weight (e.g., expected [M+H]+ = ~2100 Da) .
- Sequence Analysis : Edman degradation or tandem MS (MS/MS) for residue-by-residue validation .
- Secondary Structure Probes : Circular dichroism (CD) spectroscopy or NMR to assess α-helix/β-sheet content, particularly near Trp and Tyr residues .
Advanced Research Questions
Q. How should researchers design experiments to investigate the peptide’s conformational stability under varying pH conditions?
Methodological Answer:
- Circular Dichroism (CD) Spectroscopy : Measure ellipticity changes at 190–250 nm across pH 3–10 to track secondary structure shifts .
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model pH-dependent folding/unfolding, focusing on Asp/Glu (acidic) and His (basic) residues .
- Dynamic Light Scattering (DLS) : Monitor aggregation propensity at different pH levels .
Data Contradiction Analysis : If experimental CD data conflicts with simulations, recalibrate force fields or validate with NMR-derived NOE restraints .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data on the peptide’s bioactivity?
Methodological Answer:
- Cross-Validation : Compare bioactivity assays (e.g., SPR for binding affinity) with docking simulations (AutoDock Vina) using multiple crystal structures .
- Replicate Studies : Perform dose-response curves in triplicate to assess reproducibility .
- Statistical Tools : Apply ANOVA or Bayesian inference to quantify discrepancies between predicted vs. observed IC50 values .
Q. Example Workflow :
In Silico Prediction : Dock peptide to target protein (e.g., protease) using flexible side-chain algorithms.
Experimental Testing : Measure inhibition via fluorescence-based assays.
Discrepancy Resolution : If Kd (predicted) ≠ Ki (observed), re-evaluate solvation parameters or post-translational modifications .
Q. What methodological considerations are critical when studying this peptide’s interactions with lipid bilayers or membrane proteins?
Methodological Answer:
Q. Key Pitfalls :
- Avoid excessive sonication during liposome preparation, which may denature the peptide.
- Use non-ionic detergents (e.g., DDM) to solubilize membrane proteins without disrupting peptide structure .
Future Research Directions
- AI-Driven Synthesis Optimization : Implement machine learning (e.g., random forests) to predict coupling efficiency for challenging residues like Cys and Met .
- Multi-Omics Integration : Combine proteomics (peptide stability) with transcriptomics (target gene expression) to contextualize bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
